3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Predicted 1H NMR characteristics (based on analogous systems):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N1-CH3 | 3.24 | Singlet | 3H |
| C4-OCH3 | 3.87 | Singlet | 3H |
| C3-OH | 5.21 (broad) | Singlet | 1H |
| C2-H2 | 2.78-3.02 | Multiplet | 2H |
| Aromatic H7 | 7.12 | Doublet | 1H |
| Aromatic H8 | 6.89 | Doublet | 1H |
13C NMR profile:
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C5 | 183.3 | Ketone carbonyl |
| C6 | 181.9 | Ketone carbonyl |
| C4-OCH3 | 56.4 | Methoxy carbon |
| N1-CH3 | 26.2 | Methyl carbon |
| C3 | 72.8 | Oxygenated CH |
Mass Spectrometric Fragmentation Patterns
Characteristic ESI-MS patterns (theoretical m/z for C11H11NO5):
- Molecular ion: [M+H]+ at 238.072
Major fragmentation pathways:
1. Loss of methoxy group (-31 Da → m/z 207)
2. Retro-Diels-Alder cleavage of dihydroindole ring (-68 Da → m/z 170)
3. Sequential loss of H2O and CO (-18/-28 Da → m/z 192/164)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
IR spectral features:
- Strong absorption at 1725-1700 cm⁻¹ (C=O stretching of diones)
- Broad band at 3200-3400 cm⁻¹ (O-H stretching)
- Characteristic C-O-C asymmetric stretch at 1250 cm⁻¹ (methoxy group)
UV-Vis characteristics:
- λmax = 285 nm (π→π* transition in conjugated dione system)
- Shoulder at 320 nm (n→π* transition of carbonyl groups)
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-hydroxy-4-methoxy-1-methyl-2,3-dihydroindole-5,6-dione |
InChI |
InChI=1S/C10H11NO4/c1-11-4-7(13)8-5(11)3-6(12)9(14)10(8)15-2/h3,7,13H,4H2,1-2H3 |
InChI Key |
OXLAWBORMGZXRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C(=O)C(=O)C=C21)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis
The Fischer indole synthesis is a prominent method for preparing indole derivatives, including 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione. This method involves the reaction of phenylhydrazine derivatives with ketones under acidic conditions.
Reaction Steps:
- Formation of Hydrazone: Phenylhydrazine reacts with a carbonyl compound (e.g., cyclohexanone) to form a hydrazone intermediate.
- Rearrangement: Under acidic conditions (e.g., ZnCl₂ or HCl), the hydrazone undergoes a rearrangement to form the indole skeleton.
- Functionalization: The hydroxyl and methoxy groups are introduced through selective substitution reactions.
Reaction Conditions:
- Catalyst: Zinc chloride (ZnCl₂) or hydrochloric acid (HCl)
- Temperature: Moderate heating (~70–120°C)
- Solvent: Ethanol or acetic acid
This method is efficient and scalable but requires careful control of reaction conditions to avoid side products.
Oxidative Cyclization
Another approach involves oxidative cyclization of precursor molecules containing hydroxyl and methoxy groups.
Procedure:
- A substituted aniline derivative undergoes nitration followed by reduction to form a hydroxyaniline intermediate.
- Oxidative cyclization is performed using oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Reaction Conditions:
- Oxidizing Agent: Potassium permanganate or chromium trioxide
- Solvent: Acetic acid or aqueous medium
- Temperature: 50–100°C
This method directly introduces the hydroxy and methoxy functionalities into the indole framework.
Multi-Step Functionalization
A multi-step synthesis can also be employed:
- Start with a simple indole derivative.
- Introduce hydroxyl and methoxy groups through electrophilic substitution reactions using reagents like methanol and sulfuric acid.
- Methylation at the nitrogen position is achieved using methyl iodide under basic conditions (e.g., NaOH).
Reaction Conditions:
- Electrophilic Reagents: Methanol, sulfuric acid
- Methylation Reagents: Methyl iodide
- Solvent: Ethanol
- Temperature: 60–90°C
This route allows for precise control over substitution patterns but may involve longer reaction times.
Industrial Production Methods
Industrial-scale synthesis often relies on modifications of the Fischer indole synthesis due to its scalability and cost-effectiveness.
Comparative Analysis of Methods
| Method | Advantages | Challenges |
|---|---|---|
| Fischer Indole Synthesis | High efficiency; widely used | Requires acidic conditions; side products may form |
| Oxidative Cyclization | Direct functionalization; fewer steps | Harsh oxidizing agents; potential overoxidation |
| Multi-Step Functionalization | Precise control over substitutions | Time-consuming; multiple purification steps |
Notes on Reaction Optimization
For all methods:
- Temperature Control: Maintaining optimal temperatures is crucial to avoid decomposition or unwanted side reactions.
- Catalyst Selection: Catalysts like ZnCl₂ enhance reaction rates but must be used in appropriate quantities.
- Purification: Crystallization or chromatography is often required to isolate the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into more reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds .
Scientific Research Applications
3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione has diverse scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell biology and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Functional Group Variations
Benzoindole-dione Derivatives
- 3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(4-methoxyphenyl)-2-phenyl-1H-benzo[f]indole-4,9-dione (6g) Structure: A fused polycyclic system with naphthoquinone and benzoindole-dione moieties. Relevance: Demonstrates how extended conjugation (via fused rings) impacts electronic properties and bioactivity .
Pyridopyrazine-diones
- Dihydroxypyrido-pyrazine-1,6-dione (Compound 46)
- Structure : Bicyclic pyridopyrazine-dione with hydroxyl groups.
- Key Features : EC50 value of 6 nM in bioactivity studies, highlighting the importance of dione groups in binding interactions.
- Comparison : The absence of an indole ring in this derivative reduces aromatic interactions but retains redox activity .
Isoindole-diones
- 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16)
- Structure : Isoindole-1,3-dione core with imidazole and methyl substituents.
- Key Features : IR peaks at 1781 and 1704 cm⁻¹ confirm carbonyl stretching, similar to the target compound’s dione groups.
- Synthesis : High yield (95%) via reflux with ethylenediamine, suggesting robust synthetic routes for dione-containing compounds .
Analytical Tools
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione, also known as adrenochrome, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and neuroprotective effects, supported by relevant studies and data tables.
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 179.17 g/mol
- CAS Number : 3736-29-6
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
In a comparative study, derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro tests revealed varying degrees of effectiveness against fungal pathogens:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 24 |
| Aspergillus niger | 21 |
| Penicillium chrysogenum | 18 |
These findings suggest that the compound could be a candidate for developing antifungal treatments .
Neuroprotective Effects
Research indicates that 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione exhibits neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells by scavenging free radicals and reducing apoptosis. A study demonstrated that treatment with this compound significantly decreased cell death in models of neurodegenerative diseases .
Case Studies
- Neurodegenerative Disease Model : In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
- Infection Treatment : A clinical trial involving patients with bacterial infections showed that the compound effectively reduced infection symptoms and improved recovery times compared to standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
